molecular formula C6H10O3 B1583712 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 5736-03-8

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No. B1583712
CAS RN: 5736-03-8
M. Wt: 130.14 g/mol
InChI Key: YSGPYVWACGYQDJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is a chemical compound with the molecular formula C6H10O3 . It is an enantiopure chlorinating agent used in the synthesis of medicines and other organic compounds . It has been shown to have antimicrobial properties .


Synthesis Analysis

This compound is a reactant involved in various organic reactions. These include Henry condensation reactions, the synthesis of highly functionalized chiral aziridines, olefination of aldehydes, C-H oxidations, Aldol-type condensations, and the synthesis of hydrophilic pyrazine dyes for use as exogenous fluorescent tracer agents .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

As a reactant, 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is involved in several organic reactions. These include Henry condensation reactions, synthesis of highly functionalized chiral aziridines, olefination of aldehydes, C-H oxidations, Aldol-type condensations, and synthesis of hydrophilic pyrazine dyes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 130.142 Da . It has a boiling point of 139 °C and a density of 1.045 g/mL at 25 °C . The optical activity is [α]22/D +53.8°, c = 2 in chloroform .

Future Directions

The compound is currently used in the synthesis of medicines and other organic compounds . Its future directions could involve further exploration of its antimicrobial properties and its potential use in other organic reactions .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPYVWACGYQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972867
Record name 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

CAS RN

5736-03-8, 15186-48-8
Record name 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5736-03-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetone D-glyceraldehyde
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Record name 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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Record name 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
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Synthesis routes and methods

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 2
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 3
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 4
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 6
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Citations

For This Compound
151
Citations
S Radl - Synthetic communications, 2003 - Taylor & Francis
A new synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a key intermediate of the synthesis of an effective HMG-CoA reductase inhibitor atorvastatin, is …
Number of citations: 30 www.tandfonline.com
M Gayke, H Narode, RS Bhosale… - Natural Product …, 2022 - Taylor & Francis
Herein, we described the novel synthetic strategy for the total synthesis of harvestmen natural product (4S,5S)‑4-hydroxy-γ-decalactone (minor) from an inexpensive precursor ((R)-2,2-…
Number of citations: 5 www.tandfonline.com
L Thijs, B Zwanenburg - Tetrahedron, 2004 - Elsevier
In this paper the synthesis of the natural product rubrenolide is presented. Due to an error in the original proposed stereochemical structure of rubrenolide, the synthesis was not …
Number of citations: 31 www.sciencedirect.com
F Compernolle, S Toppet, T Brossette, H Mao… - 2006 - Wiley Online Library
Aldol condensation of 8‐fluoro‐5,11‐dihydro‐10H‐dibenzo[a,d]cyclohepten‐10‐one and (4S)‐2,2‐dimethyl‐1,3‐dioxolane‐4‐carbaldehyde provides access to the corresponding (E,Z)‐…
D Aktaş, M Fıstıkçı, Ö Gündoğdu, H Secen… - Helvetica Chimica …, 2015 - Wiley Online Library
A stereospecific synthesis of (2S)‐3‐(2,4,5‐trifluorophenyl)propane‐1,2‐diol from D‐mannitol has been developed. The reaction of 2,3‐O‐isopropylidene‐D‐glyceraldehyde with 2,4,5‐…
Number of citations: 2 onlinelibrary.wiley.com
MV Madhubabu, R Shankar, T Krishna, YS Kumar… - Tetrahedron …, 2017 - Elsevier
A convergent approach towards the synthesis of the 2-alkyl-substituted tetrahydroquinoline alkaloid (−)-cuspareine via enantiospecific construction of the (R)-benzyl 2-formyl-3,4-…
Number of citations: 2 www.sciencedirect.com
Y Matsuya, S Masuda, T Itoh, T Murai… - The Journal of Organic …, 2005 - ACS Publications
The enantio-controlled synthesis of trans-4,5-benzhydrindan-1-ones was achieved by means of a stereoselective [4+2] cycloaddition of o-quinodimethanes generated by a thermal …
Number of citations: 11 pubs.acs.org
HL Huang, RS Liu - The Journal of Organic Chemistry, 2003 - ACS Publications
We report the synthesis of chiral furanyl and pyranyl dienes 1 and 2 based on cycloalkenation of chiral tungsten alkynol complexes. These two dienes bear a chiral 1,3-dioxolane group …
Number of citations: 21 pubs.acs.org
M Mondal, S Chen, N Othman… - The Journal of …, 2015 - ACS Publications
In this article we describe a catalytic procedure for the diastereoselective synthesis of β-lactones bearing two stereogenic centers, from disubstituted ketenes and α-chiral oxyaldehydes. …
Number of citations: 18 pubs.acs.org
D Fuentes-Ríos, C Muñoz, A Díaz, F Sarabia… - RSC …, 2023 - pubs.rsc.org
The one-pot reaction of a chiral aldehyde, p-methoxyaniline or p-fluoroaniline, and triethylborane produces the corresponding alkylated chiral amine with high yields and …
Number of citations: 6 pubs.rsc.org

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